N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a cycloheptyl group and a 4-methylphenyl group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines, have been reported to exhibit potent anti-hiv, antitubercular, and antibacterial activities . Therefore, it is plausible that this compound may also target similar biological entities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes that result in their antimicrobial and antiviral activities .
Biochemical Pathways
Given its potential antimicrobial and antiviral activities, it is likely that it interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may exert antimicrobial and antiviral effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the formation of the triazoloquinazoline core followed by the introduction of the cycloheptyl and 4-methylphenyl groups. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism. This process includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction conditions are generally mild, and the use of microwave irradiation helps to achieve high yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The process can be optimized for large-scale production by adjusting the reaction parameters such as temperature, time, and microwave power. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole core but differ in the fused ring structure and substituents.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a triazole-thiadiazine core and exhibit different biological activities.
Uniqueness
N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific structural features, including the cycloheptyl and 4-methylphenyl groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-cycloheptyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16-12-14-17(15-13-16)21-23-25-22(24-18-8-4-2-3-5-9-18)19-10-6-7-11-20(19)28(23)27-26-21/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBFFBULWTVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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